molecular formula C12H14ClNO B2753204 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 22302-75-6

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B2753204
CAS No.: 22302-75-6
M. Wt: 223.7
InChI Key: FDAUHAVGGMTTBP-UHFFFAOYSA-N
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Description

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H14ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 5,6,7,8-tetrahydronaphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products such as azides, thiocyanates, or ethers.

    Hydrolysis: Products include 5,6,7,8-tetrahydronaphthalen-2-amine and acetic acid.

    Oxidation and Reduction: Products include N-oxides or amines.

Scientific Research Applications

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(naphthalen-2-yl)acetamide
  • 2-chloro-N-(1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl)acetamide
  • 2-chloro-N-(4-(3-methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclobutyl)thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUHAVGGMTTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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